molecular formula C17H22N2O2 B3920101 3-(Cyclohexylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-(Cyclohexylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B3920101
M. Wt: 286.37 g/mol
InChI Key: AOJWIARIDZFUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohexylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrrolidine-2,5-dione core, substituted with a cyclohexylamino group at the 3-position and a 4-methylphenyl group at the 1-position. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with cyclohexylamine.

    Attachment of the 4-Methylphenyl Group: This can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Cyclohexylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylamino)-1-phenylpyrrolidine-2,5-dione: Lacks the 4-methyl group on the phenyl ring.

    3-(Cyclohexylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    3-(Cyclohexylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Features a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the 4-methyl group on the phenyl ring in 3-(Cyclohexylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications.

Properties

IUPAC Name

3-(cyclohexylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-7-9-14(10-8-12)19-16(20)11-15(17(19)21)18-13-5-3-2-4-6-13/h7-10,13,15,18H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJWIARIDZFUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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